

Biophysical Characterization of DSPE-PEG-Folate: A Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG46-Folate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). This functionalized lipid is a cornerstone in the development of targeted drug delivery systems, leveraging the overexpression of folate receptors on the surface of many cancer cells to achieve site-specific therapeutic action. Understanding its biophysical properties is critical for the rational design, formulation, and in-vitro/in-vivo evaluation of targeted nanocarriers such as liposomes and micelles.

Core Physicochemical Properties

The biophysical properties of DSPE-PEG-Folate in a formulation are influenced by factors such as the PEG chain length, the overall lipid composition, and the aqueous environment (e.g., pH, ionic strength). The following tables summarize key quantitative data reported in the literature for DSPE-PEG-Folate and analogous DSPE-PEG lipids used in folate-targeted formulations.

Property	Value	Conditions/Notes
Molecular Weight	~3240.89 g/mol	For DSPE-PEG46-Folate.[1]
Critical Micelle Concentration (CMC)	0.5 - 1.5 μ M	For DSPE-PEG with varying PEG lengths (2000-5000 Da). CMC tends to be higher for longer PEG chains.[2] The CMC is also influenced by the ionic strength of the solvent, with a higher CMC observed in pure water compared to buffered saline.[3]
Particle Size	80 - 200 nm	For liposomal formulations. Optimal for tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[4] The size can be controlled by methods such as extrusion.
Polydispersity Index (PDI)	< 0.3	A low PDI indicates a homogeneous and monodisperse liposomal dispersion, which is crucial for reproducibility.
Zeta Potential	-10 to -30 mV	The negative charge is attributed to the phosphate group of DSPE. The magnitude of the negative charge can decrease with increasing PEG linker length.
Encapsulation Efficiency (EE%)	> 80%	For various bioactive compounds in folate-targeted liposomes. For doxorubicin, remote loading can achieve >95% efficiency.

Drug Loading (DL%)

Varies

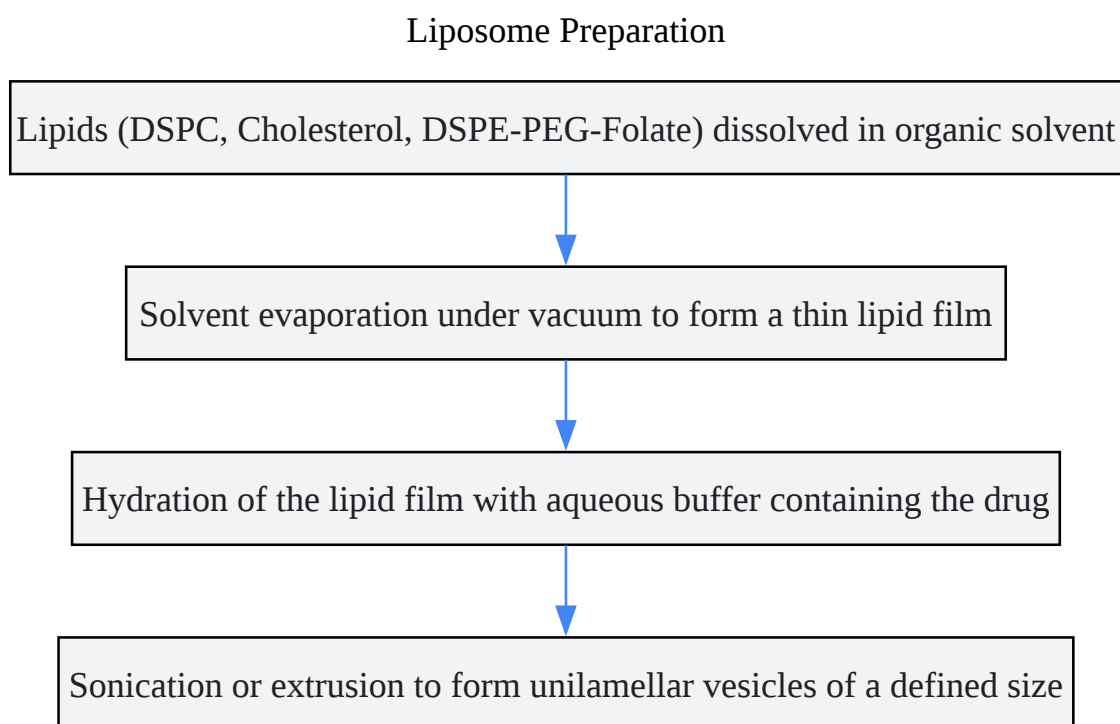
Highly dependent on the encapsulated drug and the formulation method.

Experimental Protocols

The characterization of DSPE-PEG-Folate containing nanocarriers involves a suite of analytical techniques to ensure quality, stability, and efficacy.

Preparation of Folate-Targeted Liposomes

A common method for preparing folate-targeted liposomes is the thin-film hydration technique.



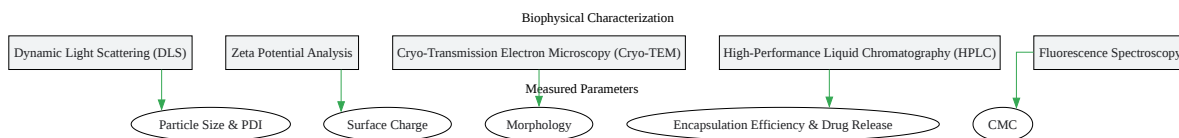
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Caption: Workflow for the preparation of folate-targeted liposomes.

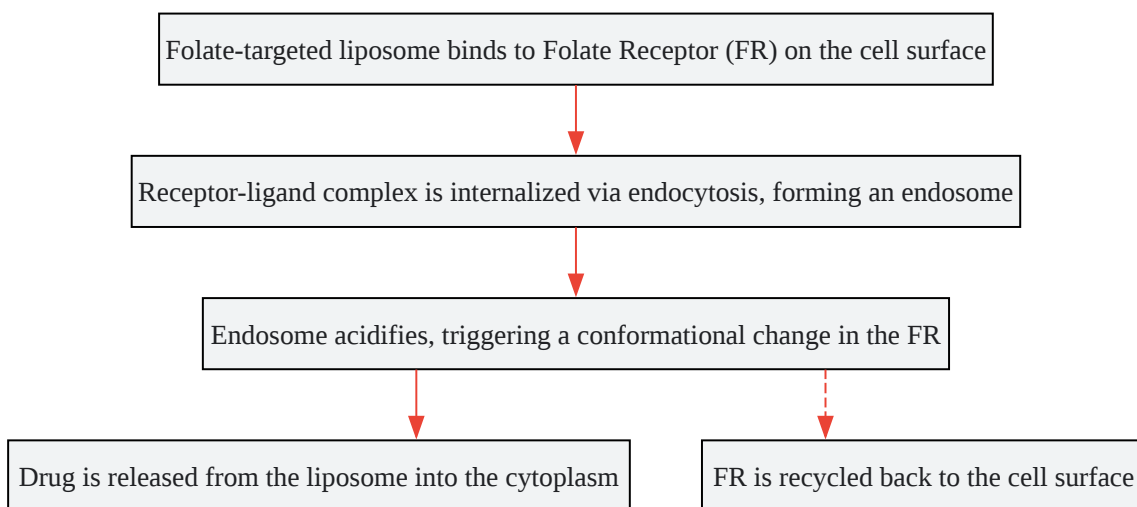
Detailed Methodology:

- **Lipid Dissolution:** The constituent lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and DSPE-PEG-Folate, are dissolved in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.
- **Film Formation:** The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) which may contain the hydrophilic drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids.
- **Size Reduction:** The resulting suspension of multilamellar vesicles (MLVs) is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

Characterization Techniques



Folate Receptor-Mediated Endocytosis



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